3-Iodo-2-methylbenzene-1-sulfonamide 3-Iodo-2-methylbenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17724959
InChI: InChI=1S/C7H8INO2S/c1-5-6(8)3-2-4-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11)
SMILES:
Molecular Formula: C7H8INO2S
Molecular Weight: 297.12 g/mol

3-Iodo-2-methylbenzene-1-sulfonamide

CAS No.:

Cat. No.: VC17724959

Molecular Formula: C7H8INO2S

Molecular Weight: 297.12 g/mol

* For research use only. Not for human or veterinary use.

3-Iodo-2-methylbenzene-1-sulfonamide -

Specification

Molecular Formula C7H8INO2S
Molecular Weight 297.12 g/mol
IUPAC Name 3-iodo-2-methylbenzenesulfonamide
Standard InChI InChI=1S/C7H8INO2S/c1-5-6(8)3-2-4-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11)
Standard InChI Key WJTPXLPZZXYPBC-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC=C1I)S(=O)(=O)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a benzene ring with three substituents: a sulfonamide group (-SO2_2NH2_2) at position 1, a methyl group (-CH3_3) at position 2, and an iodine atom (-I) at position 3 (Figure 1). This arrangement creates a sterically crowded environment, which impacts its solubility and reactivity. The iodine atom, with its high atomic radius and polarizability, enhances the compound’s potential for halogen bonding, a feature exploited in drug design for target specificity .

Table 1: Physicochemical Properties of 3-Iodo-2-Methylbenzene-1-Sulfonamide

PropertyValueSource
Molecular FormulaC7H8INO2S\text{C}_7\text{H}_8\text{INO}_2\text{S}
Molecular Weight297.12 g/mol
CAS NumberNot explicitly listed-
DensityNot reported-
Melting PointNot reported-

Synthesis and Purification

Synthetic Pathways

The synthesis of 3-iodo-2-methylbenzene-1-sulfonamide typically involves multi-step reactions starting from commercially available precursors. A plausible route, inferred from analogous procedures , includes:

  • Sulfonation of 2-Methylbenzene: Introduction of the sulfonamide group via reaction with chlorosulfonic acid, followed by ammonolysis.

  • Iodination: Electrophilic aromatic substitution using iodine monochloride (ICl) or a copper-mediated coupling reaction, as described in the synthesis of 1-iodo-2-methylbenzene . The latter method employs potassium carbonate and copper(I) iodide in toluene under reflux, achieving yields up to 99% .

Key Reaction Conditions:

  • Iodination:

    • Reagents: 2-Methylbenzenesulfonamide, I2_2, CuI, K2_2CO3_3

    • Solvent: Toluene

    • Temperature: 148°C (reflux)

    • Duration: 21 hours

Purification Techniques

Crude product purification is critical due to the presence of regioisomers and unreacted starting materials. Silica gel column chromatography is the method of choice, leveraging polarity differences to isolate the desired product. High-performance liquid chromatography (HPLC) may further refine purity for pharmacological studies.

Biological Activity and Mechanism

Enzyme Inhibition

Comparison with Structural Analogs

Table 2: Comparison of Halogenated Sulfonamides

CompoundSubstituentsMolecular WeightKey Activity
3-Iodo-2-methylbenzene-1-sulfonamide-I, -CH3_3, -SO2_2NH2_2297.12 g/molAntibacterial
5-Amino-N-(4-iodophenyl)-2-methylbenzene-1-sulfonamide-I, -NH2_2, -CH3_3388.23 g/molEnzyme inhibition
2-Methylbenzenesulfonamide-CH3_3, -SO2_2NH2_2171.22 g/molIntermediate

The amino group in 5-amino-N-(4-iodophenyl)-2-methylbenzene-1-sulfonamide enhances solubility but may reduce membrane permeability compared to the non-amino derivative .

Applications in Medicinal Chemistry

Drug Development

The compound serves as a scaffold for designing antimicrobial agents. Its iodine atom provides a handle for further functionalization via Suzuki-Miyaura coupling or nucleophilic substitution .

Radiopharmaceuticals

The iodine-127 isotope offers potential for radioiodination (e.g., 125I^{125} \text{I}) to create imaging agents for positron emission tomography (PET).

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